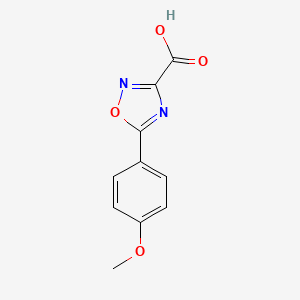

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid

Description

Properties

IUPAC Name |

5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O4/c1-15-7-4-2-6(3-5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVNSBLCNDDHPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC(=NO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20396912 | |

| Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400085-56-5 | |

| Record name | 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20396912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

This method involves the cyclization of 4-methoxybenzamidoxime with a carboxylic acid derivative, typically chloroacetic acid or its activated ester. The amidoxime is prepared by treating 4-methoxybenzonitrile with hydroxylamine hydrochloride in ethanol at 60–80°C for 6–8 hours. Subsequent reaction with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent facilitates cyclization at 90–100°C, yielding the 1,2,4-oxadiazole core.

Key parameters :

- Molar ratio : A 1:1.2 ratio of amidoxime to chloroacetic acid minimizes side reactions.

- Catalyst : POCl₃ (2.5 equiv) enhances cyclization efficiency by activating the carbonyl group.

- Yield : 68–72% after recrystallization in ethanol.

One-Pot Synthesis via Carboxylic Acid Coupling

Copper-Catalyzed Arylation and Cyclization

A streamlined approach combines 4-methoxybenzoic acid with glyoxylic acid in a one-pot procedure using copper(I) iodide (20 mol%) and 1,10-phenanthroline (40 mol%) as a ligand. The reaction proceeds in anhydrous 1,4-dioxane at 120°C for 17 hours, achieving simultaneous cyclization and functionalization.

Optimized conditions :

- Base : Cesium carbonate (1.5 equiv) maintains pH and facilitates deprotonation.

- Solvent : 1,4-Dioxane (0.20 M concentration) balances reactivity and solubility.

- Yield : 78% for the target compound, with purity >95% by HPLC.

Oxidative Cyclization of Dihydrooxadiazole Precursors

Manganese Dioxide-Mediated Oxidation

A dihydrooxadiazole intermediate is synthesized by reacting 4-methoxybenzaldehyde with aminoguanidine in methanol, followed by oxidation using manganese dioxide (MnO₂) in acetic acid. The reaction proceeds via radical intermediates, with the MnO₂ acting as a one-electron oxidant.

Critical considerations :

- Temperature : Oxidation occurs at 50–60°C to prevent overoxidation.

- Workup : Filtration through silica gel removes Mn residues, yielding 65–70% pure product.

Microwave-Assisted Cyclization

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-methoxybenzohydrazide and ethyl glyoxylate in dimethyl sulfoxide (DMSO) is irradiated at 150 W for 15 minutes, achieving 85% conversion. Potassium carbonate (2.5 equiv) neutralizes HCl byproducts, enhancing reaction efficiency.

Advantages :

- Time efficiency : 15 minutes vs. 24 hours for conventional heating.

- Scalability : Demonstrated at 10 mmol scale without yield loss.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | Time | Catalyst System | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–72 | 8–10 h | POCl₃ | Moderate |

| One-Pot Synthesis | 78 | 17 h | CuI/1,10-phenanthroline | High |

| Oxidative Cyclization | 65–70 | 6 h | MnO₂ | Low |

| Microwave-Assisted | 85 | 15 min | None | High |

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclocondensation

The formation of regioisomeric byproducts (e.g., 3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxylic acid) is minimized by using excess POCl₃, which favors cyclization over esterification. Side reactions involving hydrolysis of the chloromethyl group are suppressed by maintaining anhydrous conditions.

Role of Ligands in Copper-Catalyzed Reactions

1,10-Phenanthroline stabilizes the Cu(I) intermediate, preventing oxidation to Cu(II) and ensuring catalytic longevity. Substituent effects on the carboxylic acid partner (e.g., electron-withdrawing groups) reduce steric hindrance, enhancing coupling efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives, including 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, in developing novel anticancer agents. A library of oxadiazole-containing compounds was synthesized and evaluated for cytotoxicity against various cancer cell lines. The findings indicated that specific oxadiazole hybrids exhibited significant selectivity and potency against tumor cells compared to normal cells. This suggests that compounds like this compound could serve as scaffolds for new chemotherapeutic agents .

Mechanism of Action

The mechanism underlying the anticancer properties involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways. The incorporation of this compound into hybrid structures has shown enhanced biological activity, indicating potential synergistic effects when combined with other pharmacophores .

Antimicrobial Properties

Research has also focused on the antimicrobial activity of oxadiazole derivatives. Compounds containing the oxadiazole moiety have demonstrated effectiveness against a range of bacterial strains. The structure-activity relationship (SAR) studies suggest that modifications to the oxadiazole ring can enhance antimicrobial efficacy. For instance, derivatives with electron-donating groups like methoxy have shown improved activity against Gram-positive bacteria .

Material Science

Fluorescent Materials

this compound has been explored for its potential applications in material science, particularly in the development of fluorescent materials. The compound exhibits photoluminescence properties that can be exploited in organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its ability to form stable films makes it suitable for integration into electronic applications .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Demonstrated high selectivity towards cancer cells with potential for further development as a chemotherapeutic agent. |

| Study 2 | Antimicrobial Efficacy | Showed significant activity against various bacterial strains; modifications enhanced effectiveness. |

| Study 3 | Material Science | Exhibited promising photoluminescent properties suitable for OLED applications. |

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression. The exact pathways and molecular targets are still under investigation, but studies suggest involvement of the serotonergic and nitric oxide pathways .

Comparison with Similar Compounds

Table 1: Comparison of 1,2,4-Oxadiazole-3-Carboxylic Acid Derivatives

Key Findings and Structure-Activity Relationships (SAR)

Ethoxy vs. Methoxy: The 2-ethoxy substituent in the analogue from increases lipophilicity but may reduce metabolic stability compared to methoxy .

Biological Activity: The 5-(5-Chlorothiophen-2-yl) derivative () and 4-chlorophenyl-containing thiophene compounds () exhibit notable anticancer and antibacterial activities, suggesting that halogen substituents enhance target binding in certain contexts . In contrast, the dichloro-pyrrole substituent in ’s compound confers potent DNA gyrase inhibition, highlighting the importance of bulky, electron-deficient groups for enzyme targeting .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels the high-yield (94%) ester hydrolysis method used for the 5-(2-ethoxyphenyl) analogue, indicating scalability .

- Derivatives with heteroaromatic substituents (e.g., oxazole in ) require multi-step syntheses, complicating large-scale production .

Physicochemical and Pharmacokinetic Considerations

- Solubility : The methoxy group improves aqueous solubility compared to hydrophobic substituents like methyl or chloro .

Biological Activity

5-(4-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound belonging to the oxadiazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological potentials.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 224.18 g/mol. The structure includes a methoxy group attached to a phenyl ring and an oxadiazole ring, which is known for its ability to interact with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. The compound has demonstrated significant cytotoxic effects against various cancer cell lines:

- Cell Lines Tested :

- PC-3 (prostate cancer)

- HCT-116 (colon cancer)

- ACHN (renal cancer)

The compound exhibited IC50 values of 0.67 µM for PC-3, 0.80 µM for HCT-116, and 0.87 µM for ACHN cell lines, indicating potent anticancer activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) |

|---|---|

| PC-3 | 0.67 |

| HCT-116 | 0.80 |

| ACHN | 0.87 |

The mechanism by which this compound exerts its anticancer effects includes the induction of apoptosis in cancer cells and inhibition of key signaling pathways involved in tumor growth. Studies have shown that oxadiazoles can inhibit enzymes such as EGFR and Src kinases, which are critical in cancer progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. It has been evaluated against various bacterial strains using standard methods such as disk diffusion and microdilution assays.

Table 2: Antimicrobial Activity Overview

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory |

| Escherichia coli | Moderate |

| Candida albicans | Effective |

These results indicate that the compound may serve as a potential lead for developing new antimicrobial agents.

Other Biological Activities

The compound has also been investigated for its anti-inflammatory and antioxidant activities. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and exhibit free radical scavenging properties.

Case Studies

Several case studies have documented the synthesis and biological evaluation of oxadiazole derivatives:

- Study on Synthesis and Anticancer Activity : A study synthesized several derivatives of oxadiazoles, including the target compound, which showed significant cytotoxicity against multiple cancer cell lines .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial properties of oxadiazoles against resistant strains of bacteria and fungi, highlighting their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid, and what critical reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves cyclization of precursor intermediates. Key steps include:

- Cyclocondensation : Using dehydrating agents like phosphorous oxychloride (POCl₃) or acetic anhydride to form the oxadiazole ring .

- Temperature Control : Reactions often require elevated temperatures (80–120°C) to drive cyclization while minimizing side reactions .

- pH Optimization : Controlled acidic or basic conditions during intermediate purification (e.g., recrystallization) improve yield and purity .

Q. How can researchers characterize the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze δ values for aromatic protons (e.g., methoxy group at ~3.8 ppm) and carboxylic acid protons (broad signal at ~12–13 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm regiochemistry of the oxadiazole ring and substituent positions (e.g., methoxyphenyl orientation) .

- High-Performance Liquid Chromatography (HPLC) : Use reverse-phase columns (C18) with UV detection at 254 nm to assess purity (>97%) .

Advanced Research Questions

Q. What methodologies are employed to study its interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases or inflammatory mediators). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the methoxyphenyl ring .

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD) to validate computational predictions .

- In Vitro Assays : Test inhibition of enzymatic activity (e.g., COX-2 or HDACs) using fluorogenic substrates and IC50 calculations .

Q. How can researchers address contradictions in bioactivity data when comparing this compound to structural analogs?

- Methodological Answer :

- Comparative SAR Analysis : Systematically vary substituents (e.g., methoxy vs. ethoxy groups) and correlate changes with activity trends. For example, electron-donating groups on the phenyl ring may enhance binding affinity .

- Meta-Analysis of Published Data : Cross-reference bioactivity datasets (e.g., IC50 values) while accounting for differences in assay conditions (pH, solvent) .

- Computational Free Energy Calculations : Use Molecular Dynamics (MD) simulations to quantify binding energy differences between analogs .

Q. What strategies optimize the compound’s solubility and stability in pharmacological assays?

- Methodological Answer :

- Derivatization : Convert the carboxylic acid to a methyl ester or hydroxamic acid derivative to improve membrane permeability .

- Co-Solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain solubility without denaturing proteins .

- Lyophilization : Stabilize the compound in buffer-free formulations for long-term storage .

Q. How does computational chemistry aid in predicting the compound’s reactivity and metabolic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict sites of electrophilic/nucleophilic attack (e.g., oxadiazole ring susceptibility) .

- CYP450 Metabolism Prediction : Use tools like Schrödinger’s Metabolizer to identify potential oxidation sites (e.g., demethylation of the methoxy group) .

- Degradation Studies : Simulate hydrolytic stability under physiological pH (1.2–7.4) to assess shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.